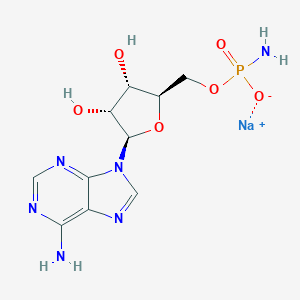

Adenosine 5'-monophosphoramidate sodium salt

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

sodium;amino-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy]phosphinate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N6O6P.Na/c11-8-5-9(14-2-13-8)16(3-15-5)10-7(18)6(17)4(22-10)1-21-23(12,19)20;/h2-4,6-7,10,17-18H,1H2,(H2,11,13,14)(H3,12,19,20);/q;+1/p-1/t4-,6-,7-,10-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALRHXZAMLVPXPL-MCDZGGTQSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(N)[O-])O)O)N.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(N)[O-])O)O)N.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N6NaO6P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10635544 |

Source

|

| Record name | Sodium 5'-O-(aminophosphinato)adenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10635544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102029-68-5 |

Source

|

| Record name | Sodium 5'-O-(aminophosphinato)adenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10635544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Adenosine 5'-monophosphoramidate Sodium Salt

This guide provides a comprehensive overview of the chemical properties, biological significance, and analytical methodologies pertaining to Adenosine 5'-monophosphoramidate sodium salt. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles with practical applications, ensuring a thorough understanding of this intriguing adenosine analog.

Introduction: The Significance of the Phosphoramidate Moiety

Adenosine 5'-monophosphoramidate is a fascinating analog of adenosine 5'-monophosphate (AMP), where a nitrogen atom replaces one of the non-bridging oxygen atoms in the phosphate group. This seemingly subtle substitution of a P-N bond for a P-O bond imparts unique chemical and biological properties to the molecule. The phosphoramidate linkage is notably more susceptible to acid-catalyzed hydrolysis compared to the phosphodiester bonds found in native nucleotides, a characteristic that has been ingeniously exploited in the design of prodrugs. Furthermore, the presence of the N-H group introduces a new site for hydrogen bonding and potential interactions with biological macromolecules. This guide will delve into the core chemical characteristics of the sodium salt of this compound, explore its stability and reactivity, discuss its known and potential biological roles, and provide detailed protocols for its synthesis and analysis.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective handling, formulation, and application in experimental settings.

| Property | Value | Source(s) |

| Chemical Name | Adenosine 5'-(Hydrogen Phosphoramidate) Monosodium Salt | [1] |

| Synonyms | Sodium ((2R, 3S, 4R, 5R)-5-(6-amino-9H-purin-9-yl)-3, 4-dihydroxytetrahydrofuran-2-yl)methyl phosphoramidate | [1] |

| CAS Number | 102029-68-5 | [1][2][3] |

| Molecular Formula | C₁₀H₁₄N₆NaO₆P | [1][2] |

| Molecular Weight | 368.22 g/mol | [1][2] |

| Appearance | White to off-white powder | [3] |

| Melting Point | >200°C (decomposition) | [2] |

| Solubility | Data for the parent compound, Adenosine 5'-monophosphate sodium salt, indicates solubility in water (10 mg/mL in PBS pH 7.2).[4] Definitive quantitative solubility data for the phosphoramidate in various solvents is not readily available in the reviewed literature. Anecdotal evidence from suppliers suggests potential solubility in aqueous buffers and DMSO, though experimental verification is recommended. | |

| pKa Values | For the parent compound, Adenosine 5'-monophosphate, the pKa values are approximately 3.8 and 6.2.[5] The pKa of the phosphoramidate moiety is expected to differ and would require experimental determination. | |

| Storage Conditions | 2-8°C, Refrigerator.[3] For long-term storage, -20°C is recommended.[6] |

Chemical Stability and Reactivity: The Lability of the P-N Bond

The defining chemical feature of Adenosine 5'-monophosphoramidate is the phosphoramidate (P-N) bond. The stability of this bond is highly dependent on the pH of the surrounding medium.

pH-Dependent Hydrolysis

In contrast to the relative stability of the phosphomonoester bond in AMP, the P-N bond of a phosphoramidate is susceptible to cleavage under acidic conditions. This acid-catalyzed hydrolysis proceeds via protonation of the nitrogen atom, which transforms the amino group into a better leaving group. Subsequent nucleophilic attack by water on the phosphorus atom leads to the cleavage of the P-N bond, yielding ammonia and Adenosine 5'-monophosphate (AMP).

The rate of this hydrolysis is significantly slower in neutral or alkaline solutions. This differential stability is a cornerstone of the prodrug applications of phosphoramidates, allowing for stability in the bloodstream (pH ~7.4) and targeted release in acidic microenvironments, such as those found in tumors or within cellular lysosomes. While specific kinetic data for the hydrolysis of Adenosine 5'-monophosphoramidate across a pH range is not extensively published, studies on related phosphoramidate-containing molecules consistently demonstrate this acid-labile characteristic.

Storage and Handling Recommendations

Given the pH-dependent stability, aqueous solutions of this compound should be prepared in neutral or slightly alkaline buffers (pH 7.0-8.0) and stored at low temperatures to minimize hydrolysis. Studies on the stability of the parent compound, AMP, have shown that refrigerated solutions (4°C) are stable for extended periods, whereas solutions at room temperature show significant degradation over days.[6][7] It is prudent to apply similar precautions to the phosphoramidate analog. For long-term storage, it is advisable to keep the compound as a dry powder at -20°C.

Synthesis of Adenosine 5'-monophosphoramidate

The synthesis of nucleoside 5'-phosphoramidates can be achieved through several routes. A common and effective method involves the reaction of a nucleoside 5'-triphosphate with an amine, mediated by a coupling agent. This approach mimics aspects of biological enzymatic reactions, such as RNA capping.[8]

Synthetic Workflow Diagram

Caption: Synthetic workflow for Adenosine 5'-monophosphoramidate.

Step-by-Step Synthesis Protocol

The following is a generalized protocol based on the synthesis of nucleoside phosphoramidates from their corresponding triphosphates.[8]

-

Reaction Setup: In a dry flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Adenosine 5'-triphosphate (ATP) and the amine source (e.g., an ammonium salt or aqueous ammonia) in anhydrous pyridine.

-

Activation: To the stirred solution, add trimethylsilyl chloride (TMSCl) dropwise. The TMSCl acts as a mediator for the reaction.

-

Reaction: Allow the reaction to proceed at room temperature for several hours. The progress of the reaction can be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Quenching: Upon completion, the reaction is typically quenched by the addition of a small amount of water or a buffer solution.

-

Purification: The crude reaction mixture is then purified to isolate the Adenosine 5'-monophosphoramidate. This is commonly achieved using chromatographic techniques such as ion-exchange chromatography or reversed-phase HPLC.

-

Characterization: The identity and purity of the final product should be confirmed using methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ³¹P, ¹³C) and Mass Spectrometry (MS).

Biological Activity and Potential Applications

While the biological role of endogenous Adenosine 5'-monophosphoramidate is not as well-defined as that of AMP, exogenous application of this compound and its analogs has revealed intriguing biological activities.

Role as a Signaling Molecule in Plants

Recent studies have demonstrated that exogenous Adenosine 5'-phosphoramidate can act as a signaling molecule in plants. In Arabidopsis thaliana seedlings, it has been shown to augment the metabolism of phenylpropanoids and salicylic acid.[9] This involves the activation of genes encoding key enzymes in these pathways, leading to the accumulation of important defense and signaling compounds like lignins, anthocyanins, and salicylic acid.[9] This suggests a potential role for Adenosine 5'-phosphoramidate in plant stress responses and development.

Prodrug Potential

The inherent acid-lability of the phosphoramidate bond makes it an attractive moiety for the design of prodrugs. The general principle is to mask a charged phosphate group of a bioactive nucleotide with a phosphoramidate linkage. This can improve the cell permeability of the nucleotide. Once inside the cell or in a specific target tissue with a lower pH, the phosphoramidate is cleaved, releasing the active nucleotide. This strategy has been successfully employed for various antiviral and anticancer nucleoside analogs. While specific prodrug applications of Adenosine 5'-monophosphoramidate itself are not extensively documented, it serves as a parent structure for more complex phosphoramidate prodrugs.

Interaction with Adenosine Signaling Pathways

Adenosine is a potent signaling molecule that exerts its effects through four G protein-coupled receptor subtypes: A₁, A₂A, A₂B, and A₃.[10][11] These receptors are involved in a myriad of physiological processes, including cardiovascular function, neurotransmission, and inflammation.[10] Furthermore, the intracellular levels of cyclic AMP (cAMP), a critical second messenger, are regulated by the enzyme adenylyl cyclase, which can be modulated by adenosine receptor signaling.[12] Given that Adenosine 5'-monophosphoramidate can be hydrolyzed to AMP, it is plausible that it could indirectly influence these pathways by serving as a precursor to AMP and subsequently adenosine. However, direct interactions of Adenosine 5'-monophosphoramidate with adenosine receptors or adenylyl cyclase have yet to be fully elucidated and represent an area for future research.

Signaling Pathway Diagram

Caption: Potential metabolic fate and signaling cascade.

Analytical Methodologies

Accurate and robust analytical methods are essential for the characterization, quantification, and stability assessment of this compound.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a powerful technique for the separation and quantification of adenosine and its derivatives.

The following is a starting point for developing an HPLC method for the analysis of Adenosine 5'-monophosphoramidate. Optimization will likely be necessary depending on the specific HPLC system and column used.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase:

-

Solvent A: An aqueous buffer, such as 20 mM ammonium acetate, adjusted to a neutral pH (e.g., 6.8-7.2).

-

Solvent B: Acetonitrile or methanol.

-

-

Gradient Elution: A gradient elution is recommended to effectively separate the relatively polar Adenosine 5'-monophosphoramidate from potential impurities and its hydrolysis product, AMP. A typical gradient might start with a low percentage of Solvent B (e.g., 5%) and gradually increase to a higher percentage over 15-20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at approximately 260 nm, which is the absorbance maximum for the adenine chromophore.[4]

-

Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., water or a water/DMSO mixture) and filter through a 0.22 µm syringe filter before injection.

-

Quantification: Create a calibration curve using standards of known concentrations to quantify the amount of Adenosine 5'-monophosphoramidate in unknown samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of Adenosine 5'-monophosphoramidate.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the protons of the ribose sugar and the adenine base. The chemical shifts of the protons on the ribose, particularly those near the 5' position, will be influenced by the phosphoramidate group.

-

³¹P NMR: Phosphorus-31 NMR is particularly informative as it directly probes the phosphorus environment. A single resonance is expected for the phosphoramidate group. The chemical shift of this peak will be distinct from that of the phosphomonoester in AMP, providing a clear way to distinguish between the two compounds.[13] The coupling of the phosphorus to adjacent protons (on the 5'-CH₂ group) can also provide valuable structural information.

-

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, confirming its identity. Electrospray ionization (ESI) is a suitable technique for this polar and non-volatile compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. The mass spectrum of the parent compound, AMP, shows a characteristic fragment at m/z 136, corresponding to the adenine base.[5] Similar fragmentation patterns would be expected for the phosphoramidate.

Conclusion and Future Directions

This compound is a molecule of significant interest due to the unique properties conferred by its phosphoramidate bond. Its pH-dependent stability has positioned it as a valuable structural motif in the field of prodrug design. Furthermore, emerging research highlights its potential as a signaling molecule in biological systems.

Future research should focus on several key areas. A more detailed investigation into the kinetics of its hydrolysis under various conditions would be invaluable for optimizing its use in different applications. Elucidating the specific molecular targets and mechanisms of action in mammalian systems, including its direct or indirect effects on adenosine receptors and adenylyl cyclase, could open up new therapeutic avenues. Finally, the development and validation of standardized analytical methods will be crucial for ensuring the quality and consistency of this compound in research and development settings. This in-depth guide provides a solid foundation for scientists and researchers to explore the full potential of this fascinating adenosine analog.

References

-

Adenosine Monophosphate. (n.d.). PubChem. Retrieved from [Link]

-

This compound. (n.d.). Pharmaffiliates. Retrieved from [Link]

-

Adenosine 5'-Monophosphoramidate (Sodium Salt). (n.d.). Veeprho. Retrieved from [Link]

-

A simple way of preparing nucleoside 5'-phosphordiamidate is described. (n.d.). PubMed Central (PMC). Retrieved from [Link]

-

HPLC analysis of the degradation kinetics of 5-monophosphate adenosine, as in Figs. 2 and 3. (n.d.). ResearchGate. Retrieved from [Link]

-

pH dependence of adenosine 5'-triphosphate synthesis and hydrolysis catalyzed by reconstituted chloroplast coupling factor. (n.d.). PubMed. Retrieved from [Link]

-

Martínez-García, M. A., et al. (2002). Analysis of the stability of stored adenosine 5'-monophosphate used for bronchoprovocation. Respiratory Medicine, 96(5), 379-383. Retrieved from [Link]

-

31P NMR of Adenosine Phosphates. (n.d.). Anasazi Instruments. Retrieved from [Link]

-

Torrence, P. F., et al. (1981). O-Monophosphoryladenylyl(2' goes to 5')adenylyl(2' goes to 5')adenosine is an antagonist of the action of 5'-O-triphosphoryladenylyl-(2' goes to 5')adenylyl(2' goes to 5')adenosine and double-stranded RNA. Proceedings of the National Academy of Sciences, 78(10), 5993-5997. Retrieved from [Link]

-

Bar-Yehuda, S., et al. (2009). Adenosine and adenosine receptors: Newer therapeutic perspective. Pharmacology & Therapeutics, 124(1), 1-19. Retrieved from [Link]

-

Kinetic and Interaction Studies of Adenosine-5′-Triphosphate (ATP) Hydrolysis with Polyoxovanadates. (2021). MDPI. Retrieved from [Link]

-

Analysis of adenosine by RP-HPLC method and its application to the study of adenosine kinase kinetics. (n.d.). PubMed. Retrieved from [Link]

-

Analysis of the Stability of Stored Adenosine 5′-monophosphate used for Bronchoprovocation. (n.d.). ResearchGate. Retrieved from [Link]

-

Jacobson, K. A. (2010). Adenosine Receptors: The Contributions by John W. Daly. Journal of Caffeine Research, 1(1), 3-8. Retrieved from [Link]

-

Adenosine Stability in Cardioplegic Solutions. (n.d.). Canadian Journal of Hospital Pharmacy. Retrieved from [Link]

-

Catalytic hydrolysis and synthesis of adenosine 5'-triphosphate by stereoisomers of covalently labeled F1-adenosinetriphosphatase and reconstituted submitochondrial particles. (n.d.). PubMed. Retrieved from [Link]

-

Adenosine receptor. (n.d.). Wikipedia. Retrieved from [Link]

-

Synthesis of Novel Nucleoside 5′-Triphosphates and Phosphoramidites Containing Alkyne or Amino Groups for the Postsynthetic Functionalization of Nucleic Acids. (n.d.). Taylor & Francis Online. Retrieved from [Link]

-

Adenosine-Related Mechanisms in Non-Adenosine Receptor Drugs. (2021). MDPI. Retrieved from [Link]

-

Stability of diluted adenosine solutions in polyvinyl chloride infusion bags. (2011). Fisher Digital Publications. Retrieved from [Link]

-

31 P NMR spectra of ATP at I 0.25, 38 °C, pH 7.0, and 0.25 and 5 mM... (n.d.). ResearchGate. Retrieved from [Link]

-

HPLC Separation of Adenosine mono-, di- and triphosphates on Newcrom BH Column. (n.d.). SIELC Technologies. Retrieved from [Link]

-

Zhu, J., et al. (2005). Novel synthesis of nucleoside 5'-phosphoramidates through reaction of nucleoside triphosphates with amines mediated by trimethylsilyl chloride. The Journal of Organic Chemistry, 70(17), 6676-6679. Retrieved from [Link]

-

Hydrolysis of cyclic guanosine and adenosine 3′5′ monophosphate by rat and bovine tissues. (n.d.). ResearchGate. Retrieved from [Link]

-

General HPLC Methods. (n.d.). University of Nebraska-Lincoln. Retrieved from [Link]

-

NIH researchers show how adenosine receptor is 'switched on,' shed light on drug interaction. (2011). Drug Discovery & Development. Retrieved from [Link]

-

31 Phosphorus NMR. (n.d.). University of Ottawa. Retrieved from [Link]

-

Guranowski, A., et al. (2015). Exogenous adenosine 5'-phosphoramidate behaves as a signal molecule in plants; it augments metabolism of phenylpropanoids and salicylic acid in Arabidopsis thaliana seedlings. Plant Physiology and Biochemistry, 94, 144-152. Retrieved from [Link]

-

Adenosine Solution Stability Study. (n.d.). Scribd. Retrieved from [Link]

-

HPLC determination of adenosine in royal jelly. (n.d.). ScienceDirect. Retrieved from [Link]

-

Hydrolysis of guanosine and adenosine 3',5'-monophosphates by rat blood. (n.d.). PubMed. Retrieved from [Link]

-

31P nuclear magnetic resonance of phosphonic acid analogues of adenosine nucleotides as functions of pH and magnesium ion concentration. (n.d.). PubMed. Retrieved from [Link]

-

A general synthesis of nucleosides-5′ triphosphates. (n.d.). Canadian Science Publishing. Retrieved from [Link]

-

Nucleoside phosphoramidite. (n.d.). Wikipedia. Retrieved from [Link]

-

High‐resolution mass spectrum of adenosine‐5′‐phosphorane. (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. veeprho.com [veeprho.com]

- 2. This compound | 102029-68-5 [chemicalbook.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Adenosine Monophosphate | C10H14N5O7P | CID 6083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Analysis of the stability of stored adenosine 5'-monophosphate used for bronchoprovocation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Novel synthesis of nucleoside 5'-phosphoramidates through reaction of nucleoside triphosphates with amines mediated by trimethylsilyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Exogenous adenosine 5'-phosphoramidate behaves as a signal molecule in plants; it augments metabolism of phenylpropanoids and salicylic acid in Arabidopsis thaliana seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Adenosine and adenosine receptors: Newer therapeutic perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Adenosine receptor - Wikipedia [en.wikipedia.org]

- 12. 腺苷酸环化酶 [sigmaaldrich.com]

- 13. aiinmr.com [aiinmr.com]

Synthesis of Adenosine 5'-monophosphoramidate sodium salt

An In-Depth Technical Guide to the Synthesis of Adenosine 5'-monophosphoramidate Sodium Salt

Abstract

This technical guide provides a comprehensive and scientifically grounded methodology for the synthesis of this compound (AMP-NH₂). This compound serves as a crucial intermediate in nucleotide synthesis and is a valuable tool for biochemical research, particularly in studies involving cyclic AMP accumulation.[1] The guide is designed for researchers, chemists, and drug development professionals, offering a detailed narrative that explains the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles. We will detail a robust two-step process involving the initial activation of Adenosine 5'-monophosphate (AMP) to form a phosphorimidazolide intermediate, followed by nucleophilic displacement with ammonia. The protocol is designed to be a self-validating system, complete with characterization checkpoints and purification strategies.

Introduction and Strategic Overview

Adenosine 5'-monophosphoramidate is a derivative of AMP where one of the phosphate hydroxyl groups is replaced by an amino group. This modification tempers the dianionic charge of the phosphate group, creating a less polar molecule with potentially altered cell penetration capabilities and enzymatic interactions.[2] Its synthesis, while conceptually straightforward, presents several challenges inherent to nucleoside chemistry:

-

Regioselectivity: The starting material, adenosine, possesses multiple reactive hydroxyl groups (2', 3', and 5') and amino groups. The synthesis must selectively target the 5'-phosphate group without affecting other sites.

-

Activation of the Phosphate: The phosphate moiety of AMP is a poor leaving group and must be chemically activated to facilitate nucleophilic attack by ammonia.

-

Lability: The glycosidic and phosphoramidate bonds can be sensitive to harsh reaction conditions, particularly acidic or strongly basic environments.

To address these challenges, the strategy outlined in this guide employs a well-established method for phosphate activation: the formation of a phosphorimidazolide intermediate (ImpA).[3][4][5] This approach, often referred to as the "Todd-Atherton" reaction, provides a stable yet sufficiently reactive intermediate for the subsequent ammonolysis step.

The overall synthetic workflow is depicted below.

Caption: High-level workflow for the synthesis of AMP-NH₂ Sodium Salt.

Detailed Synthetic Protocol

This protocol is adapted from established procedures for the synthesis of activated nucleotide intermediates.[3][4] All operations involving anhydrous solvents should be performed under an inert atmosphere (e.g., Argon or Nitrogen) in a fume hood.

Materials and Reagents

A summary of the required reagents is provided in the table below. It is critical to use anhydrous solvents to prevent premature hydrolysis of the activated intermediate.

| Reagent | CAS Number | Molecular Wt. ( g/mol ) | Molar Eq. (Typical) | Purpose |

| Adenosine 5'-monophosphate (AMP) | 61-19-8 | 347.22 | 1.0 | Starting Material |

| Triphenylphosphine (PPh₃) | 603-35-0 | 262.29 | 2.0 | Activating Agent (Forms Phosphonium intermediate) |

| 2,2'-Dipyridyldisulfide ((PyS)₂) | 2127-03-9 | 220.30 | 2.0 | Oxidant for PPh₃ |

| Imidazole | 288-32-4 | 68.08 | 5.0 | Activating Nucleophile (Forms Imidazolide) |

| Triethylamine (TEA) | 121-44-8 | 101.19 | 5.0 | Base (Scavenges HCl byproduct) |

| Anhydrous Dimethylformamide (DMF) | 68-12-2 | 73.09 | - | Solvent |

| Ammonium Hydroxide (28-30% NH₃) | 1336-21-6 | 35.04 | Large Excess | Nitrogen Source for Ammonolysis |

| Sodium Perchlorate (NaClO₄) | 7601-89-0 | 122.44 | - | Precipitating Agent |

| Acetone | 67-64-1 | 58.08 | - | Washing Solvent |

| Anhydrous Ethyl Ether | 60-29-7 | 74.12 | - | Washing Solvent |

| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | ~1.0 | Salt Formation |

Step-by-Step Procedure

PART A: Synthesis of Adenosine 5'-phosphorimidazolide (ImpA) Intermediate

-

Preparation of AMP Solution: In a 100 mL round-bottom flask, dissolve 1.0 eq of Adenosine 5'-monophosphate (e.g., 174 mg, 0.5 mmol) in 15 mL of anhydrous DMF. Gentle warming may be required for full dissolution. Keep a small aliquot for TLC analysis.[3][4]

-

Preparation of Activating Solution: In a separate 100 mL beaker or flask, dissolve triphenylphosphine (2.0 eq, 262 mg, 1.0 mmol), 2,2'-dipyridyldisulfide (2.0 eq, 220 mg, 1.0 mmol), and imidazole (5.0 eq, 170 mg, 2.5 mmol) in 15 mL of anhydrous DMF. Add triethylamine (5.0 eq, 0.35 mL, 2.5 mmol) to this mixture. Stir until all solids have dissolved.[3][4]

-

Activation Reaction: Add the AMP solution dropwise to the vigorously stirred activating solution at room temperature.

-

Reaction Monitoring: Cover the beaker and allow the reaction to stir for 2-4 hours at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) using cellulose plates and a developing system of 1M ammonium acetate:ethanol (1:1). The product, ImpA, should have a higher Rf value than the starting AMP.

PART B: Ammonolysis and Conversion to Sodium Salt

-

Ammonolysis: Cool the reaction mixture from Part A in an ice bath. While stirring vigorously, slowly add 10 mL of concentrated ammonium hydroxide (28-30%). A precipitate may form. Allow the mixture to stir in the ice bath for 30 minutes and then at room temperature for an additional 2 hours.

-

Precipitation of Product: In a large beaker, prepare a precipitation solution containing sodium perchlorate (1.1 g, 9 mmol), 115 mL of acetone, and 55 mL of anhydrous ethyl ether.[3] Add the reaction mixture dropwise into this vigorously stirred solution. A fine white precipitate of the product should form immediately.

-

Isolation: Let the precipitate settle for 1 hour. Decant the supernatant. Transfer the remaining suspension to centrifuge tubes.

-

Washing: Centrifuge the suspension (e.g., 10 min at 3000 x g). Discard the supernatant. Wash the pellet by resuspending it thoroughly in 15 mL of acetone, followed by centrifugation. Repeat this acetone wash. Perform a final wash with 15 mL of anhydrous ethyl ether.[4]

-

Drying: Dry the final white pellet overnight in a vacuum oven at 40°C to yield the phosphoramidate, likely as a mixed sodium/ammonium salt.

-

Final Salt Conversion (Optional but Recommended): For a pure sodium salt, dissolve the dried solid in a minimum amount of deionized water. Adjust the pH to ~7.5 with dilute NaOH. Lyophilize the solution to obtain the final this compound as a stable, white powder.

Chemical Principles and Mechanistic Insights

A deep understanding of the reaction mechanism is crucial for troubleshooting and optimization. The synthesis proceeds through a well-defined pathway.

Caption: Simplified reaction mechanism for AMP-NH₂ synthesis.

-

Activation Causality: Triphenylphosphine (PPh₃) and 2,2'-dipyridyldisulfide ((PyS)₂) form a reactive complex. The phosphate oxygen of AMP attacks the phosphorus of PPh₃, which is oxidized by the disulfide, creating a highly reactive phosphonium intermediate [AMP-O-P⁺Ph₃]. This intermediate possesses an excellent leaving group (OPPh₃).

-

Role of Imidazole: Imidazole then acts as a nucleophile, attacking the activated phosphorus center and displacing the triphenylphosphine oxide. This forms the Adenosine 5'-phosphorimidazolide (ImpA). This intermediate is significantly more stable than the initial phosphonium species, allowing for isolation if needed, yet it is reactive enough for the subsequent step. The imidazole moiety is now the leaving group.

-

Nucleophilic Displacement: Ammonia (NH₃) is a potent nucleophile that readily attacks the electrophilic phosphorus atom of the ImpA intermediate. This attack displaces the imidazole ring, forming the desired P-N bond of the phosphoramidate.[6] Using a large excess of ammonia drives this reaction to completion.

-

Purification and Salt Form: The choice of acetone and ether for precipitation is based on the high polarity of the product, which is insoluble in these organic solvents, while the organic byproducts (e.g., triphenylphosphine oxide, pyridine-2-thione) remain in solution.[3][4] The final conversion to the pure sodium salt ensures higher stability and consistent formulation for biological assays.

Characterization and Quality Control

To ensure the integrity of the synthesized compound, the following analytical methods are recommended:

-

³¹P NMR: This is the most definitive technique. Adenosine 5'-monophosphoramidate should exhibit a characteristic singlet in the ³¹P NMR spectrum, with a chemical shift distinct from that of the starting AMP and any phosphate byproducts.

-

¹H NMR: Confirms the presence of the adenosine scaffold and can show shifts in the protons near the 5'-position upon modification.

-

Mass Spectrometry (ESI-MS): Provides the molecular weight of the product, confirming the successful addition of the amino group. The expected mass for the free acid (C₁₀H₁₅N₆O₆P) is 346.24 g/mol .

-

HPLC: Can be used to assess purity. A reversed-phase C18 column with a suitable buffer system (e.g., triethylammonium acetate or phosphate buffer with an acetonitrile gradient) can effectively separate the product from the starting material and impurities.

Conclusion

This guide presents a robust and well-rationalized protocol for the synthesis of this compound. By leveraging a two-step strategy involving a stable phosphorimidazolide intermediate, the method provides a reliable pathway to a high-purity product. The detailed explanation of the underlying chemical principles, coupled with step-by-step instructions and characterization guidance, equips researchers with the necessary tools to successfully synthesize this valuable biochemical probe for applications in drug discovery and molecular biology.

References

-

Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries . ResearchGate. Available at: [Link]

-

Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries . MDPI. Available at: [Link]

-

Phosphoramidite Chemistry for DNA Synthesis . Twist Bioscience. Available at: [Link]

-

An Improved Procedure for the Synthesis of Nucleoside Phosphoramidates . ACS Publications - Organic Process Research & Development. Available at: [Link]

-

Adenosine 5′-monophosphoramidate (sodium) . Crispr Update. Available at: [Link]

-

Template-directed synthesis with adenosine-5'-phosphorimidazolide . PubMed. Available at: [Link]

-

Adenosine 5'-Monophosphoramidate (Sodium Salt) . Veeprho. Available at: [Link]

-

Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity . PubMed Central. Available at: [Link]

-

Preparation of adenosine nucleotide derivatives suitable for affinity chromatography . PubMed. Available at: [Link]

Sources

- 1. Adenosine 5′-monophosphoramidate (sodium) | Crispr Update [crisprupdate.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Chemical Synthesis of ImpA (adenosine 5'-phosphorimidazolide) | McManus Lab [mcmanuslab.ucsf.edu]

- 4. PDF.js viewer [mcmanuslab.ucsf.edu]

- 5. Template-directed synthesis with adenosine-5'-phosphorimidazolide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Preparation of adenosine nucleotide derivatives suitable for affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Whitepaper: A Multi-technique Approach to the Definitive Structure Elucidation of Adenosine 5'-monophosphoramidate Sodium Salt

An In-depth Technical Guide for the Pharmaceutical and Research Sectors

Abstract

The transition of nucleotide analogues from research curiosities to therapeutic agents and critical biochemical tools necessitates an unimpeachable understanding of their molecular structure. Adenosine 5'-monophosphoramidate (AMP-NH₂) sodium salt, a key analogue of adenosine monophosphate (AMP), presents unique analytical challenges due to its characteristic phosphoramidate (P-N) bond. This guide provides a comprehensive, field-proven framework for the definitive structure elucidation of this molecule. We move beyond a simple recitation of techniques, instead detailing a self-validating analytical workflow that integrates Mass Spectrometry (MS), multi-dimensional Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and X-ray Crystallography. Each step is rationalized to explain the causality behind experimental choices, ensuring researchers, scientists, and drug development professionals can establish a molecule's identity and purity with the highest degree of confidence, meeting both scientific and regulatory standards.

Introduction: The Imperative for Unambiguous Characterization

Adenosine 5'-monophosphoramidate is an analogue of the ubiquitous nucleotide AMP, where a non-bridging oxygen atom in the phosphate group is replaced by a nitrogen atom. This seemingly minor substitution profoundly alters the molecule's chemical properties, including its susceptibility to hydrolysis and its potential interactions with biological targets.[1] For drug development professionals, confirming the precise structure—including the location of the phosphoramidate moiety and the integrity of the adenosine scaffold—is not merely an academic exercise. It is a foundational requirement for ensuring product safety, efficacy, and consistency.

Regulatory bodies demand absolute certainty in molecular structure. Any ambiguity can mask the presence of critical impurities or incorrect isomers, leading to failed batches, misinterpreted biological data, or adverse clinical outcomes. Therefore, a robust, multi-pronged analytical strategy is essential. This guide presents such a strategy, where each technique provides orthogonal data that, when combined, converges to a single, irrefutable structural assignment.

Foundational Properties and Initial Assessment

Before embarking on advanced spectroscopic analysis, a foundational understanding of the target molecule is critical.

The core structure consists of an adenine base, a D-ribose sugar, and a 5'-phosphoramidate group. The stability of the P-N bond is a key consideration; AMP-NH₂ is generally stable in neutral solutions but can be susceptible to hydrolysis under acidic or basic conditions, which must be considered during sample preparation and storage.[4][5] Standard AMP, for comparison, is stable for extended periods when refrigerated in solution.[4]

The Integrated Analytical Workflow

No single technique can provide a complete structural picture. We employ a logical, sequential workflow where each step builds upon the last, progressively refining our understanding from basic identity to precise three-dimensional architecture. This integrated approach ensures that the final structure is validated by multiple, independent lines of evidence.

Sources

- 1. Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Adenosine 5'-monophosphoramidate sodium salt | C10H14N6NaO6P | CID 23679049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 102029-68-5 [chemicalbook.com]

- 4. Analysis of the stability of stored adenosine 5'-monophosphate used for bronchoprovocation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Mechanism of Action of Adenosine 5'-monophosphoramidate Sodium Salt

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Adenosine 5'-monophosphoramidate sodium salt (AMPN) is a synthetic analog of adenosine 5'-monophosphate (AMP) characterized by the substitution of a hydroxyl group in the phosphate moiety with an amino group. This modification confers unique biochemical properties that distinguish it from its parent molecule, primarily its significant impact on intracellular cyclic AMP (cAMP) accumulation.[1] This technical guide provides a comprehensive analysis of the putative mechanisms of action of AMPN, drawing upon established principles of purinergic signaling and nucleotide analog biochemistry. We will explore its potential roles as a stable AMP analog, a prodrug of adenosine, and a modulator of key enzymes in the cAMP signaling cascade, namely adenylyl cyclases and phosphodiesterases. This document is intended to serve as a foundational resource for researchers investigating the therapeutic and research applications of this intriguing molecule.

Introduction: The Significance of a Modified Nucleotide

Adenosine 5'-monophosphate (AMP) is a cornerstone of cellular metabolism and signaling.[2] As a fundamental component of ATP, it is central to energy transfer. Furthermore, through its conversion to adenosine and cAMP, it modulates a vast array of physiological processes, including neurotransmission, cardiovascular function, and inflammation.[2][3] The inherent lability of the phosphoester bond in AMP to enzymatic hydrolysis, however, can limit its utility as a pharmacological tool.[4]

Adenosine 5'-monophosphoramidate (AMPN) represents a strategic modification of the AMP structure. The replacement of an oxygen atom with a nitrogen atom in the phosphate group to form a phosphoramidate bond introduces a degree of stability against enzymatic cleavage by certain phosphatases and nucleotidases.[4] This increased persistence allows for a more sustained interaction with cellular targets, making AMPN a valuable probe for dissecting purinergic signaling pathways and a potential therapeutic agent in its own right. The primary observed biological effect of AMPN is a marked increase in intracellular cAMP levels, a second messenger that governs a multitude of cellular responses.[1] Understanding the precise mechanism by which AMPN achieves this is paramount for its rational application in research and drug development.

Unraveling the Mechanism: Four Plausible Pathways

The elevation of intracellular cAMP by AMPN can be attributed to one or a combination of the following mechanisms. The subsequent sections will delve into the evidence and rationale supporting each hypothesis.

-

Pathway 1: Prodrug Hypothesis - AMPN is hydrolyzed extracellularly to AMP and/or adenosine, which then activate their respective signaling pathways.

-

Pathway 2: Adenylyl Cyclase Activation - AMPN directly stimulates the activity of adenylyl cyclase, the enzyme responsible for cAMP synthesis.

-

Pathway 3: Phosphodiesterase Inhibition - AMPN inhibits the activity of phosphodiesterases (PDEs), the enzymes that catalyze the breakdown of cAMP.

-

Pathway 4: Adenosine Receptor Modulation - AMPN acts as a direct ligand for adenosine receptors, influencing adenylyl cyclase activity.

Below is a conceptual diagram illustrating these potential mechanisms of action.

Caption: Putative mechanisms of action of this compound (AMPN).

Detailed Mechanistic Pathways and Experimental Validation

Pathway 1: The Prodrug Hypothesis

The most straightforward hypothesis posits that AMPN serves as a prodrug, being enzymatically converted to AMP or adenosine in the extracellular space. This conversion would be mediated by ectonucleotidases, such as CD73, which are responsible for the hydrolysis of extracellular AMP to adenosine.[5] The resulting adenosine would then activate Gs-coupled adenosine receptors (A2A and A2B), leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cAMP.[6]

Causality and Experimental Rationale: The phosphoramidate bond in AMPN may be more resistant to hydrolysis by some phosphatases compared to the phosphoester bond in AMP, potentially leading to a slower, more sustained release of adenosine.[4] This controlled conversion could be advantageous in therapeutic contexts, providing prolonged receptor activation while minimizing off-target effects from a large bolus of adenosine.

Experimental Protocol: Assessing Extracellular Conversion and Adenosine Receptor Dependence

This workflow aims to determine if the effect of AMPN on cAMP accumulation is dependent on its conversion to adenosine and subsequent activation of adenosine receptors.

Caption: Experimental workflow to test the prodrug hypothesis of AMPN action.

Step-by-Step Methodology:

-

Cell Culture: Culture a suitable cell line (e.g., HEK293) stably expressing a Gs-coupled adenosine receptor (A2A or A2B).

-

Inhibitor Pre-incubation: Pre-incubate the cells with either an ecto-5'-nucleotidase (CD73) inhibitor, such as α,β-methylene adenosine 5'-diphosphate (APCP), or a non-selective adenosine receptor antagonist, such as theophylline, for 30 minutes.[7]

-

AMPN Treatment: Add varying concentrations of AMPN to the cells and incubate for a predetermined time (e.g., 30 minutes).

-

cAMP Measurement: Terminate the reaction, lyse the cells, and quantify intracellular cAMP levels using a commercially available assay kit (e.g., HTRF, ELISA, or fluorescence-based).

-

Data Analysis: Compare the cAMP levels in cells treated with AMPN alone to those pre-treated with the inhibitors. A significant reduction in cAMP accumulation in the presence of the inhibitors would support the prodrug hypothesis.

Pathway 2 & 3: Direct Modulation of cAMP Metabolism

Alternatively, AMPN may bypass the need for conversion and directly interact with the enzymes that regulate cAMP levels.

-

Direct Activation of Adenylyl Cyclase: AMPN could act as an allosteric activator of adenylyl cyclase, enhancing its catalytic activity and leading to increased cAMP production from ATP. While adenosine and its analogs are known to modulate adenylyl cyclase activity via the P-site, this is typically an inhibitory action.[8] The unique structure of AMPN might confer an activating property.

-

Direct Inhibition of Phosphodiesterases (PDEs): AMPN could function as a competitive or non-competitive inhibitor of one or more PDE isoforms.[9] By preventing the degradation of cAMP to AMP, AMPN would cause an accumulation of the second messenger. The phosphoramidate moiety might mimic the transition state of the phosphodiester bond cleavage, leading to tight binding to the PDE active site.

Causality and Experimental Rationale: The structural similarity of AMPN to AMP, the product of PDE-mediated cAMP hydrolysis, makes it a plausible candidate for a PDE inhibitor. Direct activation of adenylyl cyclase is a less common mechanism for nucleotide analogs but cannot be ruled out without empirical testing.

Experimental Protocol: In Vitro Enzyme Activity Assays

This protocol outlines the direct testing of AMPN's effect on the activity of isolated adenylyl cyclase and phosphodiesterase enzymes.

Adenylyl Cyclase Activity Assay:

-

Enzyme Source: Prepare membrane fractions containing adenylyl cyclase from a suitable cell line or tissue.

-

Reaction Mixture: Set up a reaction mixture containing the membrane preparation, ATP (the substrate), and a buffer system.

-

AMPN Addition: Add varying concentrations of AMPN to the reaction mixture.

-

Incubation: Incubate the mixture at 37°C for a defined period.

-

cAMP Quantification: Stop the reaction and measure the amount of cAMP produced.[10] An increase in cAMP formation in the presence of AMPN would indicate direct activation.

Phosphodiesterase Inhibition Assay:

-

Enzyme Source: Use purified recombinant PDE isoforms (e.g., PDE4, PDE5) for specificity analysis.

-

Reaction Mixture: Prepare a reaction mixture containing the PDE enzyme, a known concentration of cAMP (the substrate), and a suitable buffer.

-

AMPN Addition: Add a range of AMPN concentrations to the mixture.

-

Incubation: Allow the enzymatic reaction to proceed for a set time at 37°C.

-

Product Measurement: Terminate the reaction and quantify the amount of AMP produced (or the remaining cAMP).[11] A decrease in AMP formation with increasing AMPN concentration would demonstrate PDE inhibition.

Data Presentation: Quantitative Analysis of Enzyme Modulation

The results of these assays can be summarized in the following table format:

| Enzyme Target | AMPN Concentration | % Change in Activity (Mean ± SD) | IC50 / EC50 (µM) |

| Adenylyl Cyclase | 0.1 µM | ||

| 1 µM | |||

| 10 µM | |||

| Phosphodiesterase 4 | 0.1 µM | ||

| 1 µM | |||

| 10 µM | |||

| Phosphodiesterase 5 | 0.1 µM | ||

| 1 µM | |||

| 10 µM |

Pathway 4: Direct Adenosine Receptor Ligation

It is also conceivable that AMPN acts as a direct agonist or antagonist at one or more of the four adenosine receptor subtypes (A1, A2A, A2B, A3). While adenosine is the canonical ligand, studies have shown that AMP can directly activate the A1 adenosine receptor.[12] The phosphoramidate modification in AMPN could alter its binding affinity and efficacy at these receptors. Direct activation of Gs-coupled A2A or A2B receptors would lead to cAMP accumulation, while activation of Gi-coupled A1 or A3 receptors would inhibit adenylyl cyclase and decrease cAMP levels.[6]

Causality and Experimental Rationale: The purine core of AMPN is identical to that of adenosine, making it a candidate for adenosine receptor binding. The altered phosphate group could influence receptor subtype selectivity and functional activity (agonist vs. antagonist).

Experimental Protocol: Radioligand Binding and Functional Assays

This protocol is designed to assess the direct interaction of AMPN with adenosine receptors and its functional consequences.

Radioligand Binding Assay:

-

Membrane Preparation: Prepare cell membranes from cell lines overexpressing each of the four human adenosine receptor subtypes.

-

Competitive Binding: Incubate the membranes with a known radiolabeled antagonist for each receptor subtype in the presence of increasing concentrations of unlabeled AMPN.

-

Separation and Counting: Separate the bound and free radioligand and quantify the radioactivity.

-

Data Analysis: Determine the Ki (inhibitory constant) of AMPN for each receptor subtype. A low Ki value indicates high binding affinity.

Functional Receptor Assay (cAMP Measurement):

-

Cell Culture: Use cell lines expressing individual adenosine receptor subtypes.

-

Agonist Mode: Treat the cells with varying concentrations of AMPN and measure cAMP accumulation. An increase in cAMP in cells expressing A2A or A2B receptors, or a decrease in forskolin-stimulated cAMP in cells expressing A1 or A3 receptors, would indicate agonist activity.

-

Antagonist Mode: Pre-incubate the cells with AMPN before adding a known adenosine receptor agonist. A rightward shift in the agonist's dose-response curve would indicate antagonist activity.

Synthesis and Physicochemical Properties

The synthesis of Adenosine 5'-monophosphoramidate is typically achieved through the phosphoramidite chemistry approach.[13] This involves the reaction of a protected adenosine nucleoside with a phosphitylating agent, followed by oxidation and deprotection steps. The sodium salt form enhances its solubility and stability for experimental use.

Physicochemical Data Summary:

| Property | Value | Reference |

| Molecular Formula | C10H14N6NaO6P | [1] |

| Molecular Weight | 368.22 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Solubility | Soluble in DMSO (≥ 25 mg/mL) | [1] |

| Storage | -20°C, under nitrogen, away from moisture | [1] |

Conclusion and Future Directions

This compound is a valuable chemical tool with a pronounced effect on intracellular cAMP signaling. While the precise mechanism of action remains to be definitively elucidated, the available evidence points towards a multi-faceted interaction with the purinergic signaling network. The most probable mechanisms involve either its function as a stable, slowly metabolized prodrug of adenosine or a direct inhibitory action on phosphodiesterases. A direct interaction with adenylyl cyclase or adenosine receptors is also possible and warrants further investigation.

Future research should focus on head-to-head comparisons of AMPN with AMP and non-hydrolyzable AMP analogs in the described experimental systems. Elucidating the enzymatic stability of the phosphoramidate bond in various biological matrices will be crucial for understanding its pharmacokinetic and pharmacodynamic properties. Ultimately, a comprehensive understanding of AMPN's mechanism of action will unlock its full potential as a research tool and may pave the way for the development of novel therapeutics targeting the cAMP signaling pathway.

References

- Olah, M. E., & Stiles, G. L. (1995). Adenosine receptor subtypes: characterization and therapeutic regulation. Annual review of pharmacology and toxicology, 35(1), 581-606.

- Yegutkin, G. G. (2008). Nucleotide-and nucleoside-converting ectoenzymes: Important modulators of purinergic signalling. Biochimica et Biophysica Acta (BBA)-Molecular Basis of Disease, 1783(5), 673-694.

- Beavo, J. A., & Brunton, L. L. (2002). Cyclic nucleotide research -- still expanding after half a century. Nature reviews Molecular cell biology, 3(9), 710-718.

- Caruthers, M. H. (1985). Gene synthesis machines: DNA chemistry and its uses. Science, 230(4723), 281-285.

- Corbin, J. D., & Francis, S. H. (2002). Cyclic GMP phosphodiesterase-5: target of sildenafil. Journal of Biological Chemistry, 277(34), 30439-30442.

-

Gifford Bioscience. (n.d.). Functional Assays. Retrieved from [Link]

- Johnson, R. A., & Shoshani, I. (1990). Tissue levels, source, and regulation of 3'-AMP: an intracellular inhibitor of adenylyl cyclases. Molecular pharmacology, 38(6), 848-853.

- Blackburn, G. M., & Gait, M. J. (Eds.). (1996). Nucleic acids in chemistry and biology. Oxford University Press.

- Holien, J., & Slattery, C. (2018). AMP and adenosine are both ligands for adenosine 2B receptor signaling. Bioorganic & medicinal chemistry letters, 28(2), 143-147.

- Wierzchowski, J., & Shugar, D. (1982). Synthesis and physicochemical and enzymatic properties of 2'-deoxy-2'-amino-and 2'-deoxy-2'-acetamido-adenosine and -cytidine and their 5'-mono-and pyrophosphates. European Journal of Biochemistry, 124(3), 459-467.

- Salomon, Y., Londos, C., & Rodbell, M. (1974). A highly sensitive adenylate cyclase assay. Analytical biochemistry, 58(2), 541-548.

- Riether, D., & Kallus, C. (2007). α, β-Methylene-ADP (AOPCP). In xPharm: The Comprehensive Pharmacology Reference (pp. 1-4). Elsevier.

- Zimmermann, H. (1992). 5'-Nucleotidase: molecular structure and functional aspects. Biochemical Journal, 285(Pt 2), 345.

- Fredholm, B. B., IJzerman, A. P., Jacobson, K. A., Linden, J., & Müller, C. E. (2011). International Union of Basic and Clinical Pharmacology. LXXXI. Nomenclature and classification of adenosine receptors—an update. Pharmacological reviews, 63(1), 1-34.

- Zylka, M. J. (2012). AMP is an adenosine A1 receptor agonist. Journal of Biological Chemistry, 287(8), 5245-5253.

- Cho, S. Y., Polster, J., Engles, J. M., Hilton, J., Abraham, E. H., & Wahl, R. L. (2006). In vitro evaluation of adenosine 5'-monophosphate as an imaging agent of tumor metabolism. Journal of Nuclear Medicine, 47(5), 837-845.

-

PubChem. (n.d.). Adenosine 5'-phosphoramidate. Retrieved from [Link]

- Drummond, G. I., & Perrott-Yee, S. (1961). Enzymatic hydrolysis of adenosine 3', 5'-phosphoric acid. Journal of Biological Chemistry, 236(4), 1126-1129.

- D'Alise, A. M., & Beavo, J. A. (2011). Adenylate kinase-catalyzed reaction of AMP in pieces: enzyme activation for phosphoryl transfer to phosphite dianion. Biochemistry, 50(49), 10636-10644.

- Scott, J. D., & Santana, L. F. (2022). Protein-protein interaction-based high throughput screening for adenylyl cyclase 1 inhibitors: Design, implementation, and discovery of a novel chemotype. Frontiers in Molecular Neuroscience, 15, 963503.

-

Wikipedia. (n.d.). Phosphodiesterase inhibitor. Retrieved from [Link]

- Gantner, F., & Beavo, J. A. (2023). Insights into Enzymatic Catalysis from Binding and Hydrolysis of Diadenosine Tetraphosphate by E. coli Adenylate Kinase. Biochemistry, 62(15), 2265-2274.

- Conti, M., & Beavo, J. (2007). Biochemistry and physiology of cyclic nucleotide phosphodiesterases: essential components in cyclic nucleotide signaling. Annual review of biochemistry, 76, 481-511.

-

Wikipedia. (n.d.). Phosphodiesterase. Retrieved from [Link]

-

Gifford Bioscience. (n.d.). Functional Assays. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Ectonucleotidase – Knowledge and References. Retrieved from [Link]

- St-Hilaire, M., & Stagg, J. (2024). Adenosine uptake through the nucleoside transporter ENT1 suppresses antitumor immunity and T-cell pyrimidine synthesis. Cancer Research, 84(4), 525-538.

-

Wikipedia. (n.d.). Cyclic adenosine monophosphate. Retrieved from [Link]

- Fio. (2024). A Thermal Stability Study of Phosphoramidites Employed in Oligonucleotide Synthesis.

- Bell, J. D., & Brunton, L. L. (1986). Potent Gi-mediated inhibition of adenylyl cyclase by a phosphonate analog of monooleylphosphatidate. Journal of Biological Chemistry, 261(27), 12643-12648.

-

Wikipedia. (n.d.). Nucleoside phosphoramidite. Retrieved from [Link]

- Souness, J. E., & Rao, S. (1997). A short review on structure and role of cyclic-3', 5'-adenosine monophosphate-specific phosphodiesterase 4 as a treatment tool. Journal of medicinal chemistry, 40(1), 11-18.

- Flannery, E. L., & Fidock, D. A. (2024). Inhibitors of malaria parasite cyclic nucleotide phosphodiesterases block asexual blood-stage development and mosquito transmission.

- Jacobson, K. A., & Müller, C. E. (2016). Adenosine and adenosine receptors: newer therapeutic perspective. Pharmacological reviews, 68(3), 886-902.

- Tsai, M. D., & Chang, S. L. (1981). Stereochemistry of the hydrolysis of adenosine 5'-thiophosphate catalyzed by venom 5'-nucleotidase. Journal of the American Chemical Society, 103(2), 463-465.

- Wang, Y., & Ji, H. (2024). Discovery of highly potent phosphodiesterase-1 inhibitors by a combined-structure free energy perturbation approach.

- Li, Y., & Wu, J. (2025). Adenosine Concentration Determination for in Vitro Tumor Microenvironment Simulation. Journal of Visualized Experiments, (207), e66329.

- Robson, S. C., Sévigny, J., & Zimmermann, H. (2006). Physiological roles for ecto-5'-nucleotidase (CD73). Purinergic signalling, 2(2), 387-402.

-

Wikipedia. (n.d.). Adenosine receptor. Retrieved from [Link]

- Iwatsubo, K., & Ishikawa, Y. (2005). Drug therapy aimed at adenylyl cyclase to regulate cyclic nucleotide signaling. Endocrine journal, 52(3), 273-280.

- Post, S. R., & Hammond, H. K. (1996). An enzymatic fluorometric assay for adenylate cyclase activity. Analytical biochemistry, 241(1), 10-14.

- St-Hilaire, M., & Stagg, J. (2025). Adenosine Uptake through the Nucleoside Transporter ENT1 Suppresses Antitumor Immunity and T-cell Pyrimidine Synthesis. Cancer Research, 85(4), 525-538.

- Shoshani, I., Laux, W. H., Périgaud, C., Gosselin, G., & Johnson, R. A. (1999). Inhibition of adenylyl cyclase by acyclic nucleoside phosphonate antiviral agents. Journal of Biological Chemistry, 274(49), 34742-34744.

- Al-Attas, F. A., & Al-Yahya, M. A. (2015). Exploring adenosine receptor ligands: potential role in the treatment of cardiovascular diseases. Molecules, 20(12), 21545-21565.

Sources

- 1. Cyclic Adenosine Monophosphate (cAMP)‐Dependent Phosphodiesterase Inhibition Promotes Bone Anabolism Through CD8 + T Cell Wnt‐10b Production in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Document: A1 adenosine receptor antagonists as ligands for positron emission tomography (PET) and single-photon emission tomography (SPET). (CHEMBL11... - ChEMBL [ebi.ac.uk]

- 4. Frontiers | Overview of Biologically Active Nucleoside Phosphonates [frontiersin.org]

- 5. Extracellular Generation of Adenosine by the Ectonucleotidases CD39 and CD73 Promotes Dermal Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | The Ecto-5’-Nucleotidase/CD73 Inhibitor, α,β-Methylene Adenosine 5’-Diphosphate, Exacerbates Carrageenan-Induced Pleurisy in Rat [frontiersin.org]

- 8. Drug therapy aimed at adenylyl cyclase to regulate cyclic nucleotide signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Phosphodiesterase inhibitor - Wikipedia [en.wikipedia.org]

- 10. Adenylyl and guanylyl cyclase assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. AMP Is an Adenosine A1 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In vitro evaluation of adenosine 5'-monophosphate as an imaging agent of tumor metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biological Activity of Adenosine 5'-monophosphoramidate Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adenosine 5'-monophosphoramidate, a naturally occurring analog of adenosine 5'-monophosphate (AMP), is emerging as a molecule of significant interest in cellular signaling. This technical guide provides a comprehensive overview of the known biological activities of its sodium salt, delving into its mechanism of action, metabolic pathways, and potential as a research tool and therapeutic lead. We will explore its demonstrated effects on cyclic AMP (cAMP) accumulation in mammalian cells and its role as a signaling molecule in plants, supported by detailed experimental insights and protocols. This document is intended to serve as a foundational resource for researchers investigating purinergic signaling and developing novel modulators of nucleotide-based pathways.

Introduction: The Significance of the Phosphoramidate Modification

Adenosine 5'-monophosphoramidate is a derivative of AMP where a nitrogen atom replaces one of the oxygen atoms in the phosphate group, forming a phosphoramidate bond (P-N). This seemingly subtle alteration has profound implications for the molecule's chemical and biological properties. The phosphoramidate bond exhibits different stability and reactivity compared to the phosphate ester bond (P-O) found in AMP, potentially rendering it resistant to certain phosphatases while making it a substrate for a distinct class of enzymes.

This guide will dissect the biological consequences of this modification, focusing on the sodium salt of Adenosine 5'-monophosphoramidate for its utility in biological assays.

Core Biological Activity: Modulation of Cyclic AMP Levels

The most well-documented biological effect of Adenosine 5'-monophosphoramidate in mammalian systems is its ability to stimulate the accumulation of cyclic AMP (cAMP), a critical second messenger involved in a vast array of cellular processes.

Evidence from Epidermal Tissue Studies

A seminal study by Iizuka and colleagues in 1976 provided the first direct evidence of this activity. Their work on pig skin (epidermis) slices demonstrated that Adenosine 5'-monophosphoramidate significantly increased cAMP levels, an effect that was markedly potentiated by the phosphodiesterase inhibitor papaverine[1]. In contrast, adenosine 5'-monosulfate was ineffective, highlighting the specificity of the phosphoramidate structure[1].

The study also offered initial insights into the mechanism. Theophylline, a known non-selective adenosine receptor antagonist, was found to block the cAMP accumulation induced by adenosine and other adenine nucleotides[1]. This suggests that Adenosine 5'-monophosphoramidate likely exerts its effects through interaction with cell surface adenosine receptors.

Postulated Mechanism of Action: Adenosine Receptor Interaction

Adenosine receptors are a family of G protein-coupled receptors (GPCRs) that mediate the diverse physiological effects of adenosine. They are broadly classified into four subtypes: A1, A2A, A2B, and A3. The stimulation of A2A and A2B receptors leads to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels[2][3].

Based on the findings of Iizuka et al., it is hypothesized that Adenosine 5'-monophosphoramidate acts as an agonist at A2A or A2B adenosine receptors. The phosphoramidate moiety may influence the binding affinity and efficacy of the molecule at these receptors compared to adenosine or AMP.

Diagram: Proposed Signaling Pathway of Adenosine 5'-monophosphoramidate

Caption: Proposed signaling pathway for Adenosine 5'-monophosphoramidate.

Enzymatic Stability and Metabolism: The Role of HIT Proteins

A critical aspect of the biological activity of Adenosine 5'-monophosphoramidate is its stability in the cellular environment. The phosphoramidate bond is known to be susceptible to cleavage by a specific class of enzymes known as histidine triad nucleotide-binding (HIT) proteins[4].

HIT Proteins: The Adenosine 5'-monophosphoramidases

HIT proteins, such as HINT1, function as adenosine 5'-monophosphoramidases, catalyzing the hydrolysis of the P-N bond in phosphoramidate substrates[4]. This enzymatic activity suggests that the cellular concentration and, consequently, the signaling duration of Adenosine 5'-monophosphoramidate can be actively regulated.

The susceptibility of Adenosine 5'-monophosphoramidate to HIT-mediated hydrolysis contrasts with the degradation of AMP by ecto-5'-nucleotidases (CD73), which cleave the phosphate ester bond to produce adenosine. This differential metabolism could lead to distinct spatiotemporal signaling profiles for the two molecules.

Implications for Drug Development

The enzymatic machinery controlling the levels of Adenosine 5'-monophosphoramidate presents both challenges and opportunities for drug development. On one hand, rapid degradation by HIT proteins could limit its therapeutic efficacy. On the other hand, the development of phosphoramidate analogs resistant to HIT hydrolysis or, conversely, inhibitors of HIT enzymes could be explored as strategies to prolong its signaling effects.

Diagram: Comparative Metabolism of AMP and Adenosine 5'-monophosphoramidate

Caption: Differential enzymatic degradation pathways.

Broader Biological Significance: A Signaling Molecule in Plants

Recent research has expanded the known biological roles of Adenosine 5'-monophosphoramidate beyond mammalian systems. A 2015 study by Guranowski and colleagues demonstrated that exogenous application of this nucleotide to Arabidopsis thaliana seedlings acts as a signaling molecule[5].

Induction of Phenylpropanoid and Salicylic Acid Metabolism

The study revealed that Adenosine 5'-phosphoramidate treatment led to the activation of key genes in the phenylpropanoid pathway, including phenylalanine:ammonia lyase, 4-coumarate:coenzyme A ligase, and chalcone synthase[5]. This resulted in the accumulation of downstream products such as lignins and anthocyanins. Furthermore, the expression of isochorismate synthase was induced, leading to an increase in salicylic acid, a critical plant defense hormone[5].

These findings strongly suggest that Adenosine 5'-monophosphoramidate can function as a signaling molecule in plants, potentially involved in growth, development, and stress responses. The fact that a synthetic analog, adenosine 5'-phosphofluoridate, elicited similar effects further supports the specific signaling role of this class of molecules[5].

Experimental Protocols and Methodologies

The following section provides generalized protocols for investigating the biological activity of Adenosine 5'-monophosphoramidate sodium salt. These should be optimized for specific cell types and experimental conditions.

In Vitro cAMP Accumulation Assay

This protocol is designed to measure the effect of Adenosine 5'-monophosphoramidate on intracellular cAMP levels in cultured cells.

Materials:

-

Cell line of interest (e.g., HEK293T, CHO-K1)

-

Cell culture medium and supplements

-

This compound (ensure high purity)

-

Phosphodiesterase inhibitor (e.g., IBMX, papaverine)

-

Positive control (e.g., Forskolin, a direct adenylyl cyclase activator)

-

Lysis buffer

-

cAMP assay kit (e.g., ELISA, HTRF)

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate at a density that will result in a confluent monolayer on the day of the experiment.

-

Pre-incubation: On the day of the assay, aspirate the culture medium and wash the cells with a serum-free medium or a suitable buffer (e.g., HBSS). Add fresh serum-free medium containing a phosphodiesterase inhibitor and incubate for 15-30 minutes at 37°C. This step is crucial to prevent the degradation of newly synthesized cAMP.

-

Treatment: Prepare serial dilutions of this compound in the medium containing the phosphodiesterase inhibitor. Add the different concentrations of the compound, along with positive and negative controls, to the respective wells.

-

Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-60 minutes). The optimal incubation time should be determined empirically.

-

Cell Lysis: Aspirate the treatment medium and add the lysis buffer provided with the cAMP assay kit. Incubate as per the manufacturer's instructions to ensure complete cell lysis and release of intracellular cAMP.

-

cAMP Quantification: Perform the cAMP assay on the cell lysates according to the kit manufacturer's protocol.

-

Data Analysis: Generate a standard curve using the cAMP standards provided in the kit. Calculate the concentration of cAMP in each sample and plot the results as a function of the concentration of Adenosine 5'-monophosphoramidate.

Diagram: Workflow for cAMP Accumulation Assay

Caption: Step-by-step workflow for the in vitro cAMP accumulation assay.

Quantitative Data Summary

| Compound | Biological System | Observed Effect | Potentiator/Inhibitor | Reference |

| Adenosine 5'-monophosphoramidate | Pig Epidermal Slices | Significant increase in cAMP | Potentiated by Papaverine | Iizuka et al., 1976[1] |

| Adenosine & Adenine Nucleotides | Pig Epidermal Slices | Increased cAMP | Inhibited by Theophylline | Iizuka et al., 1976[1] |

| Adenosine 5'-monophosphoramidate | Arabidopsis thaliana seedlings | Activation of phenylpropanoid and salicylic acid pathway genes | Not Applicable | Guranowski et al., 2015[5] |

| Adenosine 5'-phosphofluoridate | Arabidopsis thaliana seedlings | Similar activation of phenylpropanoid and salicylic acid pathways | Not Applicable | Guranowski et al., 2015[5] |

Future Directions and Unanswered Questions

The study of Adenosine 5'-monophosphoramidate is still in its nascent stages, with many questions remaining to be answered. Future research should focus on:

-

Receptor Subtype Specificity: Identifying the specific adenosine receptor subtype(s) that mediate the effects of Adenosine 5'-monophosphoramidate is crucial. This can be achieved through binding assays and functional studies using cell lines expressing individual receptor subtypes, as well as the use of selective antagonists.

-

In Vivo Efficacy and Pharmacokinetics: The biological activity of this compound needs to be evaluated in animal models to understand its in vivo efficacy, pharmacokinetics, and potential therapeutic applications.

-

Cellular Uptake and Transport: The mechanisms by which Adenosine 5'-monophosphoramidate enters cells, if at all, are unknown. Investigating its interaction with nucleoside transporters is an important area for future research.

-

Interaction with Other Purinergic Signaling Components: The interplay between Adenosine 5'-monophosphoramidate and other components of the purinergic signaling network, such as ATP, ADP, and adenosine, needs to be elucidated.

-

Development of More Stable Analogs: The synthesis and biological evaluation of analogs with modified phosphoramidate linkages could lead to the development of more stable and potent research tools and therapeutic agents.

Conclusion

This compound is a biologically active nucleotide with demonstrated effects on cAMP signaling in mammalian cells and as a signaling molecule in plants. Its unique phosphoramidate bond confers distinct metabolic and potentially receptor-interactive properties compared to its close relative, AMP. While our understanding of this molecule is still developing, the existing evidence points to its potential as a valuable tool for dissecting purinergic signaling pathways and as a starting point for the design of novel therapeutics targeting these pathways. Further research into its specific molecular targets and in vivo effects is warranted to fully uncover its biological significance and therapeutic potential.

References

-

Medicosis Perfectionalis. (2020). cAMP - ATP, ADP, cAMP - Adenylate cyclase - Protein Kinase A - G-protein, Cell Signaling - Physio. YouTube. Available at: [Link]

-

Galli, J., & Varani, K. (2014). Adenosine and adenosine receptors: Newer therapeutic perspective. Indian Journal of Pharmacology, 46(5), 467. Available at: [Link]

-

Pruijssers, A. J., et al. (2020). The Enzyme‐Free Release of Nucleotides from Phosphoramidates Depends Strongly on the Amino Acid. Chemistry – A European Journal, 26(62), 14149-14153. Available at: [Link]

-

Wikipedia. (n.d.). Cyclic adenosine monophosphate. Retrieved from [Link]

-

Guranowski, A., et al. (2015). Exogenous adenosine 5'-phosphoramidate behaves as a signal molecule in plants; it augments metabolism of phenylpropanoids and salicylic acid in Arabidopsis thaliana seedlings. Plant Physiology and Biochemistry, 94, 144-152. Available at: [Link]

-

Miles, D. L., & Henderson, J. F. (1975). Conformational basis for the activation of adenylate cyclase by adenosine. Journal of Theoretical Biology, 54(2), 289-303. Available at: [Link]

-

Iizuka, H., Adachi, K., Halprin, K. M., & Levine, V. (1976). Adenosine and adenine nucleotides stimulation of skin (epidermal) adenylate cyclase. Biochimica et Biophysica Acta (BBA) - General Subjects, 444(3), 685-693. Available at: [Link]

-

Weber, M. J., & Stanbridge, E. J. (1980). The relationship between adenosine 3':5'-cyclic monophosphate (cAMP) and interferon activity in mouse cells. Journal of General Virology, 48(2), 377-381. Available at: [Link]

-

Jurovcík, M., & Smrt, J. (1981). Inhibition of protein synthesis by exogenous A2'p5'A2'p5'A (2-5 A core) and its bis-phosphoramidate analog in intact mouse lymphocytes, hepatocytes and bone marrow cells. FEBS Letters, 133(1), 178-180. Available at: [Link]

-

Fredholm, B. B. (2010). Adenosine Receptors: The Contributions by John W. Daly. Journal of Caffeine Research, 1(1), 3-8. Available at: [Link]

-

Kajita, S., & Iizuka, H. (1987). Melittin-induced Alteration of Epidermal Adenylate Cyclase Responses. Acta Dermato-Venereologica, 67(4), 295-300. Available at: [Link]

-

Sattin, A., & Rall, T. W. (1970). The effect of adenosine and adenine nucleotides on the cyclic adenosine 3', 5'-phosphate content of guinea pig cerebral cortex slices. Molecular Pharmacology, 6(1), 13-23. Available at: [Link]

-

Wikipedia. (n.d.). Adenosine receptor. Retrieved from [Link]

-

Chen, Y.-C., et al. (2023). The Role of Cyclic Adenosine Monophosphate (cAMP) in Modulating Glucocorticoid Receptor Signaling and Its Implications on Glucocorticoid-Related Collagen Loss. International Journal of Molecular Sciences, 24(12), 10203. Available at: [Link]

-

Reactome. (n.d.). Adenylate cyclase converts ATP to 3',5'-cyclic AMP (cAMP) and pyrophosphate. Retrieved from [Link]

-

Chen, T., et al. (2020). Synthesis of phosphoramidate-linked DNA by a modified DNA polymerase. Proceedings of the National Academy of Sciences, 117(13), 7112-7118. Available at: [Link]

-

Kaur, N., & Kumar, V. (2020). Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates. Molecules, 25(16), 3658. Available at: [Link]

-

Wikipedia. (n.d.). HINT1. Retrieved from [Link]

-

Serezani, C. H., et al. (2018). Extracellular cAMP-Adenosine Pathway Signaling: A Potential Therapeutic Target in Chronic Inflammatory Airway Diseases. Frontiers in Immunology, 9, 1234. Available at: [Link]

-

Jacobson, K. A., & Merighi, S. (2018). Adenosine-Related Mechanisms in Non-Adenosine Receptor Drugs. International Journal of Molecular Sciences, 19(11), 3349. Available at: [Link]

-

Wikipedia. (n.d.). Adenylyl cyclase. Retrieved from [Link]

-

Cusack, N. J. (1991). Adenosine, Adenine Nucleotides, and Platelet Function. In Adenosine and Adenine Nucleotides (pp. 119-129). Taylor & Francis. Available at: [Link]

-

Kochetkov, N. K., & Budovskii, E. I. (Eds.). (1972). Organic chemistry of nucleic acids. Springer Science & Business Media. Available at: [Link]

-

Drug Discovery & Development. (2011). NIH researchers show how adenosine receptor is 'switched on,' shed light on drug interaction. Retrieved from [Link]

-

Iizuka, H., et al. (1984). Effects of adenosine and 2'-deoxyadenosine on epidermal keratinocyte proliferation: its relation to cyclic AMP formation. Journal of Investigative Dermatology, 82(6), 608-612. Available at: [Link]

-

Butcher, R. W., & Sutherland, E. W. (1962). Adenosine 3',5'-Phosphate in Biological Materials. Journal of Biological Chemistry, 237(4), 1244-1250. Available at: [Link]

-

Lanser, A. C., et al. (2015). Adenosine-5′-phosphosulfate – a multifaceted modulator of bifunctional 3′-phospho-adenosine-5′-phosphosulfate synthases and related enzymes. The FEBS Journal, 282(21), 4139-4155. Available at: [Link]

Sources

- 1. Adenosine and adenine nucleotides stimulation of skin (epidermal) adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Adenosine and adenosine receptors: Newer therapeutic perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Adenosine receptor - Wikipedia [en.wikipedia.org]

- 4. HINT1 - Wikipedia [en.wikipedia.org]

- 5. Exogenous adenosine 5'-phosphoramidate behaves as a signal molecule in plants; it augments metabolism of phenylpropanoids and salicylic acid in Arabidopsis thaliana seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]

Adenosine 5'-monophosphoramidate Sodium Salt: A Technical Guide for Researchers and Drug Development Professionals

Abstract